丙二醇二油酸酯

描述

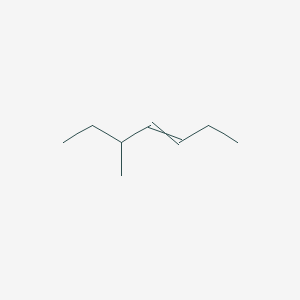

Propylene glycol dioleate is a liquid substance . It is a monoester of propylene glycol and oleic acid . It is used as an emollient, which softens and smoothes the skin . It is also used to produce fat liquors with unique and desirable properties, specifically, it produces rancidity-free fat liquors which soften and lubricate leathers without loading them .

Synthesis Analysis

Propylene glycol dioleate can be synthesized through various methods. One method involves the reaction of propylene glycol with oleic acid . Another method involves the hydrogenolysis of glycerol, which is produced in large amounts as a by-product in biodiesel manufacturing . There are also studies on the direct synthesis of propylene glycol from propylene and hydrogen peroxide .

Molecular Structure Analysis

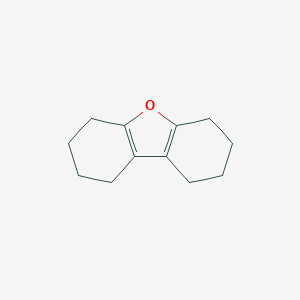

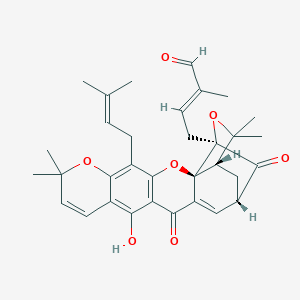

The molecular formula of propylene glycol dioleate is C39H72O4 . It contains a total of 114 bonds, including 42 non-H bonds, 4 multiple bonds, 35 rotatable bonds, 4 double bonds, and 2 ester(s) (aliphatic) .

Chemical Reactions Analysis

The hydrogenolysis of glycerol to propylene glycol represents one of the most promising technologies for biomass conversion to chemicals . The reaction rates were developed based on the two-step reaction mechanism (the production of 1,2-PDO via acetol) .

Physical And Chemical Properties Analysis

Propylene glycol dioleate is a liquid and is insoluble in water . It is stable under normal conditions but can be easily hydrolyzed under strong acid or strong alkali conditions . It can also be easily oxidized .

科学研究应用

Lubrication Performance Enhancement

Propylene Glycol Dioleate has been used in the lubrication of aluminum/steel contacts. The addition of imidazolium ionic liquid additives to synthetic ester propylene glycol dioleate lubrication has been found to be beneficial, especially at higher temperatures .

Renewable Propylene Glycol Production

Propylene Glycol Dioleate can be produced from the catalytic hydrogenolysis of glycerol, providing a renewable production route. This method is particularly important given the environmental and economic challenges associated with the commercial production of propylene glycol, which uses petroleum-based propylene oxide .

Antifreeze Applications

Propylene Glycol Dioleate can be used as a non-toxic antifreeze. This application is particularly important in industries where the freezing point of a substance needs to be lowered without causing harm to the environment or living organisms .

Cosmetics and Personal Care Products

Propylene Glycol Dioleate is used in cosmetics and personal care products as a moisturizer and solvent. It helps to enhance the appearance and feel of these products, making them more appealing to consumers .

Surfactant

Propylene Glycol Dioleate can act as a surfactant, reducing the surface tension of liquids and helping them to spread more easily. This property is useful in a variety of industries, including cleaning products, paints, and inks .

Preservative

Propylene Glycol Dioleate can be used as a preservative in food and pharmaceutical products. It helps to prevent the growth of microorganisms, thereby extending the shelf life of these products .

作用机制

Target of Action

Propylene glycol dioleate is a monoester of propylene glycol and oleic acid . It is primarily used in the formulation of cosmetics and personal care products, including moisturizers, cleansing products, fragrance products, and makeup products such as foundations and lipsticks . Its primary targets are the skin and hair, where it acts as a conditioning agent, emollient, and surfactant .

Mode of Action

As an emollient, propylene glycol dioleate softens and soothes the skin by forming an oily layer on the skin’s surface, which helps to reduce water loss and keep the skin hydrated . As a surfactant, it helps to reduce the surface tension of substances, allowing them to spread more easily . This property is particularly useful in cosmetic formulations, where it helps to distribute the product evenly on the skin or hair .

Biochemical Pathways

Propylene glycol dioleate is typically produced from the reaction of propylene glycol with oleic acid . The biochemical pathways involved in the production of propylene glycol, also known as 1,2-propanediol, can be harnessed into fermentation processes to produce this compound . .

Pharmacokinetics

The pharmacokinetics of propylene glycol, a component of propylene glycol dioleate, has been studied. It is rapidly absorbed and has a terminal elimination half-life of approximately 4 hours . The average apparent total body clearance is around 0.1 L kg/h and may be concentration-dependent . The apparent volume of distribution approximates total body water . .

Result of Action

The primary result of the action of propylene glycol dioleate is the conditioning and moisturizing of the skin and hair . By forming an oily layer on the skin’s surface, it helps to prevent water loss and keep the skin hydrated . In hair care products, it helps to improve hair texture and manageability .

安全和危害

未来方向

The future of the propylene glycol dioleate market looks promising with opportunities in the transportation, building and construction, food and beverage, pharmaceuticals, and cosmetic and personal care industries . The global propylene glycol dioleate market is expected to grow with a CAGR of 4%-5% from 2020 to 2025 .

属性

IUPAC Name |

2-[(Z)-octadec-9-enoyl]oxypropyl (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H72O4/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-38(40)42-36-37(3)43-39(41)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h18-21,37H,4-17,22-36H2,1-3H3/b20-18-,21-19- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMHYVXGZRGOICM-AUYXYSRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H72O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8026721 | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Propylene glycol dioleate | |

CAS RN |

105-62-4, 102783-04-0 | |

| Record name | Propylene glycol dioleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (Z)-, 1-methyl-1,2-ethanediyl ester, bisulfited, sodium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102783040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenoic acid (9Z)-, 1,1'-(1-methyl-1,2-ethanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Methyl-1,2-ethanediyl 9-octadecenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8026721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-1,2-ethanediyl dioleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.015 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL DIOLEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84T0LSN7U6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of Propylene Glycol Dioleate?

A1: Propylene Glycol Dioleate (PGDO) is primarily used as a plasticizer in poly(vinyl chloride) (PVC) ion-selective membranes. [] It is also used as a lubricant, particularly in applications involving aluminum alloys. [, ] Additionally, PGDO finds application in the synthesis of high-quality surfactants through esterification reactions. []

Q2: How does the plasticizer level of PGDO impact the performance of PVC ion-selective membranes?

A2: Research indicates that there is a "transition window" for the optimal plasticizer level of PGDO in PVC membranes. This window, occurring between a plasticizer level to minimum plasticization level ratio (phr(exp)/phrmin) of 2.0 and 3.3, signifies a shift from minimally plasticized films to predictable ion-selective membranes. [] This optimal ratio corresponds with desirable mechanical properties in the membranes. []

Q3: Are there alternative plasticizers to PGDO in PVC membranes, and how do their properties compare?

A3: Yes, other plasticizers like dioctyl sebacate (DOS), epoxidized propylene glycol dioleate, ortho-nitrophenyl octyl ether, epoxidized soybean oil, and epoxidized linseed oil have been studied for use in PVC membranes. [] Each plasticizer exhibits different effects on the dynamic mechanical properties of the membranes, influencing their glass transition temperature and, consequently, their performance. [] For instance, DOS shows a larger depression of the glass transition temperature compared to PGDO. []

Q4: How does PGDO perform as a lubricant compared to other lubricant types?

A4: Research suggests that PGDO, when used as a base oil, demonstrates comparable lubrication performance to mineral turbine oils in hydrodynamic journal bearings. [, ] Factors like viscosity index and operating conditions influence its performance relative to other lubricants. [, ]

Q5: Can the tribological properties of PGDO be enhanced?

A5: Yes, the addition of certain ionic liquids, such as 1-ethyl-3-methylimidazolium tetrafluoroborate or 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, to PGDO can significantly enhance its lubrication properties. [, ] These additives have been shown to reduce wear rates and surface roughness, particularly in aluminum-steel contacts. [, ]

Q6: Are there any environmental concerns regarding the use of PGDO?

A6: While considered an environmentally adapted lubricant (EAL) due to its use of propylene glycol, a readily available chemical, the environmental impact and degradation pathways of PGDO are not extensively discussed in the provided research. Further investigation into its biodegradability and potential ecotoxicological effects is necessary to fully assess its environmental profile. [, ]

Q7: What is the role of PGDO in the synthesis of surfactants?

A7: PGDO serves as a starting material in the lipase-catalyzed synthesis of polyglycerol-3 laurate, a surfactant. [] This solvent-free process, utilizing a bubble column reactor, effectively addresses viscosity issues associated with traditional methods, leading to high space-time yields. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B85680.png)